Lopinavir

描述

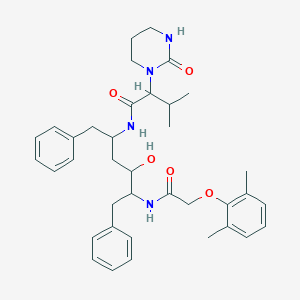

Structure

2D Structure

属性

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHKTHWMRKYKJE-SUGCFTRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046456 | |

| Record name | Lopinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lopinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, Practically insoluble in water, Freely soluble in methanol and ethanol; soluble in isopropanol, 1.92e-03 g/L | |

| Record name | Lopinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lopinavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lopinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless solid from ethyl acetone, White to light tan powder | |

CAS No. |

192725-17-0 | |

| Record name | Lopinavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192725-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lopinavir [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lopinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lopinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2494G1JF75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lopinavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lopinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124-127 °C | |

| Record name | Lopinavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lopinavir is a potent, second-generation protease inhibitor (PI) that plays a crucial role in the management of Human Immunodeficiency Virus (HIV) infection. As a peptidomimetic inhibitor, this compound is designed to competitively block the active site of HIV-1 protease, an enzyme essential for the viral life cycle. This inhibition prevents the proteolytic cleavage of the Gag and Gag-Pol polyproteins, which are precursors to mature, functional viral proteins. Consequently, the virions produced are immature and non-infectious, effectively halting the replication cycle.[1][2][3] this compound is co-formulated with a low dose of ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing this compound's plasma concentration and bioavailability.[1][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease

HIV-1 protease is a dimeric aspartic protease that functions as a critical component in the viral maturation process. It cleaves the viral Gag and Gag-Pol polyproteins at specific sites to release structural proteins and essential enzymes, such as reverse transcriptase, integrase, and the protease itself. This proteolytic activity is indispensable for the assembly of mature, infectious virions.

This compound is a peptidomimetic molecule containing a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by HIV-1 protease. However, this scaffold is non-cleavable. This compound binds with high affinity to the active site of the HIV-1 protease, preventing the enzyme from processing its natural polyprotein substrates. The crystal structure of this compound bound to HIV-1 protease reveals key interactions, including bidentate hydrogen bonds formed by its novel cyclic urea unit with Asp29 of the protease. This potent and selective inhibition leads to the production of structurally disorganized and non-infectious viral particles.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its binding affinity, inhibitory concentration, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Protease

| Parameter | Value | Cell Line/Conditions | Reference |

| Ki (Inhibition Constant) | 1.3 - 3.6 pM | Wild-type HIV protease | |

| 2.13 nM | Wild-type HIV protease | ||

| 4.9 pM | Mutant HIV protease (V82A) | ||

| 3.7 pM | Mutant HIV protease (V82F) | ||

| 3.6 pM | Mutant HIV protease (V82T) | ||

| IC50 (Half-maximal Inhibitory Concentration) | 6.5 nM | HIV cultured in peripheral blood mononuclear cells | |

| 0.69 ng/mL | Serum-Free, MT4-MTT tissue culture system | ||

| 17 nM | MT4 cells | ||

| 102 nM | MT4 cells with 50% Human Serum | ||

| 9.4 nM | Subtype C clone C6 | ||

| EC50 (Half-maximal Effective Concentration) | 0.006 µM | - |

Table 2: Pharmacokinetic Parameters of this compound (Co-administered with Ritonavir)

| Parameter (400 mg this compound/100 mg Ritonavir, twice daily) | Mean Value (± SD) | Population | Reference |

| Cmax (Peak Plasma Concentration) | 9.8 ± 3.7 µg/mL | HIV-positive subjects | |

| Trough Concentration (Steady-state) | 7.1 ± 2.9 µg/mL | HIV-positive subjects | |

| AUC (Area Under the Curve over 12h) | 92.6 ± 36.7 µg•h/mL | HIV-positive subjects | |

| Apparent Oral Clearance (CL/F) | 5.98 ± 5.75 L/hr | HIV-positive subjects | |

| Elimination Half-life | 6.9 ± 2.2 hours | - |

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric FRET-based)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds like this compound against purified HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based HIV-1 Protease Substrate (e.g., linked with a fluorophore and a quencher)

-

Assay Buffer (specific to the kit, often containing a buffer at a specific pH, DTT, and salts)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Pepstatin A (as a positive control inhibitor)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of HIV-1 Protease by diluting the stock solution in the assay buffer to the desired concentration.

-

Prepare serial dilutions of this compound and the positive control (Pepstatin A) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Prepare the FRET substrate solution by diluting the stock in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control Wells: Add the prepared HIV-1 Protease solution and an equivalent volume of assay buffer (or DMSO vehicle control).

-

Inhibitor Wells: Add the HIV-1 Protease solution and the various dilutions of this compound.

-

Positive Control Wells: Add the HIV-1 Protease solution and the positive control inhibitor (Pepstatin A).

-

No Enzyme Control Wells: Add assay buffer only.

-

-

Pre-incubation: Incubate the plate at room temperature (or 37°C, depending on the protocol) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FRET substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm or 490/520 nm).

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, considering the substrate concentration and its Km value.

-

Cell-Based Antiviral Activity Assay (MTT Assay)

This protocol outlines a method to determine the concentration of this compound required to protect cells from HIV-1-induced cytopathic effects.

Materials:

-

HIV-1 permissive cell line (e.g., MT-4, CEM)

-

HIV-1 viral stock (e.g., HIV-1IIIB)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or a solubilizing solution

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well).

-

Compound Addition: Prepare serial dilutions of this compound in the complete culture medium. Add the diluted this compound to the appropriate wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).

-

Virus Infection: Add a pre-titered amount of HIV-1 stock to all wells except the "cell control" wells. The multiplicity of infection (MOI) should be optimized to cause significant cell death in the virus control wells within the assay duration.

-

Incubation: Incubate the plate for 5-7 days in a humidified CO2 incubator at 37°C.

-

MTT Addition and Incubation: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add DMSO or a solubilizing solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 490 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the cell control and virus control wells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that protects 50% of cells from viral cytopathic effects).

-

Mandatory Visualizations

Diagram 1: this compound's Mechanism of Action on HIV Protease

References

- 1. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors this compound and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor this compound among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors this compound and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the Human Immunodeficiency Virus 1 (HIV-1) protease in complex with lopinavir, a critical antiretroviral drug. The following sections detail the quantitative biophysical and structural data, comprehensive experimental protocols for structure determination and enzymatic assays, and visualizations of key molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of structural biology, virology, and medicinal chemistry.

Quantitative Data Summary

The interaction of this compound with HIV-1 protease has been extensively characterized through crystallographic and enzymatic studies. The following tables summarize the key quantitative data from publicly available sources.

Table 1: Crystallographic Data for this compound-HIV-1 Protease Complexes

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Space Group |

| 1MUI [1] | 2.80 | 0.261 | 0.329 | P 61 |

| 2Q5K [2] | 1.95 | 0.192 | 0.236 | P 21 21 21 |

| 6DJ1 [3] | 1.26 | 0.160 | 0.208 | P 21 21 21 |

| 6PJB [4] | 1.98 | 0.197 | 0.225 | C 1 2 1 |

Table 2: In Vitro Inhibition of HIV-1 Protease by this compound

| Protease Variant | Inhibition Constant (Ki) | IC50 | Reference |

| Wild-Type | 1.3 pM | 6.5 nM | [5] |

| Wild-Type | 2.13 ± 0.23 nM | - | |

| Wild-Type | - | 0.69 ng/mL (serum-free) | |

| MDR769 Mutant | - | 5.39 ± 0.225 nM | |

| MUT-1 | 54.74 nM | - | |

| MUT-2 | 79.47 nM | - | |

| MUT-3 | 113.16 nM | - | |

| PR10x Mutant | ~16,000-fold worse than WT | - | |

| I47A Mutant | - | 86- to >110-fold increase vs WT |

Table 3: this compound Resistance-Associated Mutations in HIV-1 Protease

| Mutation | Position | Impact on this compound Susceptibility |

| L10F/I/R/V | Active Site | Associated with reduced susceptibility |

| K20M/R | Outside Active Site | Associated with >20-fold reduced susceptibility in combination with other mutations |

| M46I/L | Flap Region | Frequently observed in resistant strains |

| I47A/V | Active Site | I47A confers high-level resistance |

| I54L/T/V | Active Site | Associated with reduced susceptibility |

| L76V | Flap Region | Significantly increases resistance in combination with other mutations |

| V82A/F/T | Active Site | Associated with reduced susceptibility |

| I84V | Active Site | Associated with reduced susceptibility |

| L90M | Outside Active Site | Contributes to resistance |

Experimental Protocols

The determination of the this compound-HIV-1 protease crystal structure and its inhibitory activity involves a series of detailed experimental procedures. The following sections provide a synthesized overview of these protocols based on published methodologies.

HIV-1 Protease Expression and Purification

Recombinant HIV-1 protease is typically expressed in Escherichia coli due to its toxicity to the host cells, often resulting in low yields.

-

Gene Synthesis and Cloning: A synthetic gene encoding the 99-amino acid HIV-1 protease is cloned into an appropriate expression vector, such as pET32a(+). The construct may include tags (e.g., His-tag) to facilitate purification and an autocleavage site for tag removal. To prevent autoproteolysis and oxidation, mutations such as Q7K, L33I, L63I, C67A, and C95A may be introduced.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG), at a low temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis and Inclusion Body Solubilization: Due to its toxicity, the protease often accumulates in inclusion bodies. Cells are harvested and lysed, and the inclusion bodies are isolated and washed. The insoluble protein is then solubilized using a strong denaturant, such as 8 M guanidine hydrochloride or 6 M urea.

-

Refolding: The denatured protease is refolded by rapid dilution into a refolding buffer with a specific pH (typically acidic, e.g., pH 5.5) and redox environment to promote correct disulfide bond formation and folding.

-

Purification: The refolded protease is purified using a combination of chromatographic techniques. An affinity resin, such as a peptide substrate analog coupled to agarose, can be used for initial capture. This is often followed by ion-exchange chromatography (e.g., Q-Sepharose) and hydrophobic interaction chromatography or size-exclusion chromatography to achieve high purity suitable for crystallization.

Crystallization of the this compound-HIV-1 Protease Complex

Crystallization is a critical step in determining the three-dimensional structure of the protein-ligand complex.

-

Complex Formation: The purified HIV-1 protease is incubated with a molar excess of this compound to ensure complete binding.

-

Crystallization Method: The hanging drop vapor diffusion method is commonly employed. A small volume of the protein-ligand complex solution is mixed with an equal volume of a reservoir solution and suspended over the reservoir.

-

Crystallization Conditions: The reservoir solution typically contains a precipitant (e.g., ammonium sulfate), a buffer to maintain a specific pH (e.g., sodium citrate at pH 6.0), and additives (e.g., DMSO). Crystals suitable for X-ray diffraction typically grow over several days to weeks at a constant temperature (e.g., 20°C).

X-ray Diffraction Data Collection and Structure Determination

-

Crystal Handling and Cryo-protection: Crystals are carefully harvested and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. This prevents ice crystal formation during data collection at cryogenic temperatures (100 K).

-

Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. Software such as HKL-2000 is used for indexing, integration, and scaling of the data.

-

Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a previously determined structure of HIV-1 protease as a search model. The initial model is then refined against the experimental data using software like REFMAC5 or PHENIX to improve the fit of the model to the electron density map. The this compound molecule is built into the difference electron density map. Iterative cycles of manual model building and automated refinement are performed until the model converges to a final structure with good geometric and statistical parameters.

Enzymatic Assays for Determining Ki and IC50 Values

The inhibitory potency of this compound is quantified using enzymatic assays that measure the inhibition of HIV-1 protease activity.

-

Assay Principle: A common method is a fluorescence resonance energy transfer (FRET) assay. A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.

-

Determination of IC50: The 50% inhibitory concentration (IC50) is determined by measuring the protease activity in the presence of a range of this compound concentrations. The IC50 value is the concentration of this compound that reduces the enzyme activity by 50%.

-

Determination of Ki: The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme. It is determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data are then fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki value. For tight-binding inhibitors, specific equations are used to account for the inhibitor concentration being comparable to the enzyme concentration.

Visualizations

The following diagrams illustrate the key interactions between this compound and HIV-1 protease and the general workflow for structure determination.

Caption: Key binding interactions of this compound with the HIV-1 protease active site.

Caption: Workflow for determining the crystal structure of a protein-ligand complex.

References

For Immediate Release

This technical guide provides an in-depth analysis of in silico docking studies of the HIV-1 protease inhibitor, Lopinavir, with various viral proteases. Primarily targeting researchers, scientists, and drug development professionals, this document outlines the methodologies, quantitative data, and logical workflows involved in assessing this compound's potential as a broad-spectrum antiviral agent.

Introduction

This compound is an established antiretroviral drug that functions by inhibiting the HIV-1 protease, an enzyme crucial for the cleavage of Gag-Pol polyproteins, thereby preventing the maturation of infectious viral particles.[1][2][3] Its mechanism of action has prompted investigations into its efficacy against other viral proteases, most notably the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[4][5] This guide delves into the computational docking studies that form the basis of these investigations, providing a comprehensive overview of the techniques and findings. This compound is typically co-administered with Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the CYP3A enzymes responsible for this compound's metabolism.

Mechanism of Action: A Visual Representation

This compound is a peptidomimetic inhibitor, meaning it mimics the natural substrate of the HIV-1 protease. It binds to the active site of the enzyme, preventing it from cleaving the viral polyproteins into functional proteins necessary for viral replication and assembly. This results in the production of immature and non-infectious virions.

Quantitative Analysis of this compound Docking Studies

Molecular docking simulations predict the binding affinity and interaction patterns between a ligand (this compound) and a receptor (viral protease). The binding energy is a key quantitative metric, with more negative values indicating a more stable and favorable interaction. The inhibition constant (Ki) is another important parameter, representing the concentration of inhibitor required to produce half-maximum inhibition.

Docking of this compound with HIV-1 Protease

This compound was specifically designed to inhibit HIV-1 protease and exhibits high binding affinity. Studies have explored its interactions with both wild-type and mutant forms of the enzyme, which are associated with drug resistance.

| HIV-1 Protease Variant | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |

| Wild-Type (2Q5K) | -10.15 (Saquinavir for comparison) | - | - | |

| Wild-Type | - | 2.13 ± 0.23 nM | - | |

| Mutant Variants | Higher Ki values than wild-type | - | - |

Docking of this compound with SARS-CoV-2 Main Protease (Mpro/3CLpro)

Following the outbreak of COVID-19, numerous in silico studies investigated the potential of repurposing existing antiviral drugs, including this compound, to target the SARS-CoV-2 main protease.

| SARS-CoV-2 Protease | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |

| Mpro | -7.00 | - | - | |

| Mpro | -10.6 | 16 nM | His41, Cys145, His163, His164, Glu166, Gly143, Ser144, Phe140 | |

| Mpro (Catalytic Dyad) | -11.45 (with Cys145), -10.93 (with His41) | Relevant to binding efficiency | Cys145, His41 | |

| Mpro | -7.74 | 0.53 nM | - | |

| Mpro (6LU7) | - | High affinity | Glu166, Leu167, Asn142, Gln189, Phe140 | |

| S-protein RBD | -5.60 | - | THRE: 363, ARGE: 395, TYRE: 494, PHEE: 361, SERE: 362, VALE: 394, ILEE: 489 | |

| CEP_C30 | Libdock score: 107.137 | - | - |

Detailed Experimental Protocols for In Silico Docking

The following sections outline a generalized yet detailed protocol for performing in silico docking studies of this compound with viral proteases, synthesized from various research articles.

Software and Force Fields

A variety of software packages are utilized for molecular docking and subsequent analyses. Common choices include:

-

Docking Software: AutoDock Vina, AutoDock 4.2, Molecular Operating Environment (MOE), Glide, FRED.

-

Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio, Avogadro.

-

Force Fields: Amber12:EHT, Gasteiger charges.

Preparation of the Receptor (Viral Protease)

-

Structure Retrieval: The three-dimensional crystal structure of the target viral protease is obtained from the RCSB Protein Data Bank (PDB). For example, PDB ID: 2Q5K for wild-type HIV-1 protease bound to this compound and 6LU7 for the SARS-CoV-2 main protease.

-

Preprocessing: The downloaded PDB file is prepared for docking. This typically involves:

-

Removing water molecules and any co-crystallized ligands or non-essential ions.

-

Adding polar hydrogen atoms to the protein structure.

-

Assigning charges to the atoms using a force field like Gasteiger.

-

In the case of dimeric proteases like HIV-1 protease, ensuring the dimeric structure is correctly assembled.

-

Energy minimization of the protein structure to relieve any steric clashes using a force field such as Amber12:EHT.

-

Preparation of the Ligand (this compound)

-

Structure Retrieval: The 3D structure of this compound can be obtained from databases like PubChem.

-

Preprocessing: The ligand structure is prepared for docking by:

-

Adding Gasteiger charges.

-

Merging non-polar hydrogen atoms.

-

Defining the rotatable bonds to allow for conformational flexibility during docking.

-

Grid Generation and Docking Simulation

-

Defining the Binding Site: A grid box is defined around the active site of the protease. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the natural substrate would bind.

-

Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and predict the most favorable binding pose.

-

Execution: The docking simulation is run, generating multiple possible binding poses for this compound, each with an associated binding energy score.

Post-Docking Analysis

-

Pose Selection: The docking pose with the most negative binding energy is typically selected as the most probable binding conformation.

-

Interaction Analysis: The interactions between this compound and the amino acid residues of the protease's active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Visualization software like PyMOL or Discovery Studio is used for this purpose.

-

Validation: To validate the docking protocol, the co-crystallized ligand (if available) can be removed from the protein structure and then re-docked. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. A low RMSD value (typically < 2 Å) indicates a reliable docking protocol.

Workflow and Logical Relationships

The process of conducting an in silico docking study follows a logical workflow, from initial target identification to final interaction analysis.

This compound Resistance Pathways

The development of drug resistance is a significant challenge in antiviral therapy. In the context of HIV, specific mutations in the protease enzyme can reduce the binding affinity of this compound, leading to treatment failure. Understanding these resistance pathways is crucial for the development of next-generation inhibitors.

Conclusion

In silico docking studies are a powerful tool for understanding the molecular interactions between drugs and their targets. In the case of this compound, these studies have not only elucidated its mechanism of action against HIV-1 protease but have also provided a rationale for its investigation as a potential inhibitor of other viral proteases, such as that of SARS-CoV-2. The methodologies and data presented in this guide offer a comprehensive overview for researchers in the field of drug discovery and development. While in silico studies provide valuable insights, it is crucial to follow up with in vitro and in vivo experiments to validate the computational findings.

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biovista.com [biovista.com]

- 5. researchgate.net [researchgate.net]

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism by which Lopinavir, a potent protease inhibitor, disrupts the replication of the Human Immunodeficiency Virus (HIV). Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical interaction between this compound and the viral Gag-Pol polyprotein, a cornerstone of HIV maturation. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of molecular and cellular pathways, this guide offers a thorough understanding of this compound's inhibitory action.

Introduction: The Central Role of Gag-Pol in HIV Replication

The Human Immunodeficiency Virus (HIV) relies on the precise and ordered cleavage of its precursor polyproteins, Gag and Gag-Pol, to assemble mature, infectious virions.[1][2] The gag gene encodes the primary structural proteins of the virus, including the matrix (MA), capsid (CA), and nucleocapsid (NC) proteins.[3][4] The pol gene, expressed as a Gag-Pol fusion polyprotein through a ribosomal frameshift, encodes the viral enzymes essential for replication: protease (PR), reverse transcriptase (RT), and integrase (IN).[5]

The HIV-1 protease, itself a product of Gag-Pol autocleavage, is an aspartic protease that mediates the proteolytic processing of the Gag and Gag-Pol polyproteins. This cleavage cascade is a highly regulated process that transforms the immature, non-infectious viral particle into a mature, infectious virion capable of infecting other cells. Disruption of this critical step in the viral life cycle is a key strategy in antiretroviral therapy.

This compound: A Peptidomimetic Inhibitor of HIV Protease

This compound is a second-generation HIV-1 protease inhibitor designed to have high potency and a high genetic barrier to resistance. It is a peptidomimetic molecule, meaning it is designed to mimic the structure of the natural peptide substrates of the HIV protease. However, this compound contains a non-cleavable hydroxyethylene scaffold that binds tightly to the active site of the protease, effectively blocking its enzymatic activity. By inhibiting the protease, this compound prevents the cleavage of the Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.

Mechanism of Action

This compound's inhibitory effect stems from its high affinity for the active site of the HIV-1 protease. The binding of this compound to the protease is a competitive and reversible process. The inhibitor occupies the substrate-binding cleft of the enzyme, preventing the access of the Gag and Gag-Pol polyprotein substrates. This leads to an accumulation of unprocessed polyproteins and a halt in the viral maturation process.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as an HIV-1 protease inhibitor has been extensively characterized through various in vitro assays. Key parameters used to quantify its inhibitory activity include the 50% inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 6.5 nM | HIV-1 cultured in peripheral blood mononuclear cells (PBMCs) | |

| IC50 | 0.69 ng/mL (serum-free) | MTT-MT4 assay | |

| IC50 (Fold Change) | 2.7 - 44.0 | Against isolates with 4 to 10 resistance mutations | |

| Ki | 1.3 - 3.6 pM | Wild-type and mutant HIV protease |

Table 1: Quantitative Inhibitory Activity of this compound

Experimental Protocols for Assessing this compound's Efficacy

A variety of experimental assays are employed to determine the inhibitory effect of this compound on HIV-1 protease and Gag-Pol cleavage. These range from cell-free enzymatic assays to cell-based viral replication assays.

FRET-Based HIV-1 Protease Inhibition Assay

This in vitro assay provides a direct measure of this compound's ability to inhibit the enzymatic activity of purified HIV-1 protease.

Principle: A synthetic peptide substrate containing a cleavage site for HIV-1 protease is labeled with a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer pair). In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Reconstitute purified recombinant HIV-1 protease in assay buffer.

-

Prepare the FRET peptide substrate in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add varying concentrations of this compound.

-

Add the HIV-1 protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Plot the reaction velocities against the this compound concentrations and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Gag-Pol Cleavage Inhibition Assay (Western Blot)

This assay assesses the effect of this compound on the processing of Gag-Pol in a cellular context.

Principle: Cells are infected with HIV-1 or transfected with a plasmid expressing Gag and Gag-Pol. The cells are then treated with this compound. After a period of incubation, the cells and viral particles are harvested, and the viral proteins are separated by SDS-PAGE and detected by Western blotting using antibodies specific for different Gag and Pol proteins. Inhibition of cleavage is observed as an accumulation of the precursor polyproteins and a decrease in the mature protein products.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T or TZM-bl) and infect with HIV-1 or transfect with a Gag-Pol expression vector.

-

Treat the cells with a range of this compound concentrations.

-

-

Harvesting and Lysis:

-

After 24-48 hours, harvest the cells and the supernatant containing viral particles.

-

Lyse the cells and pellet the viral particles from the supernatant by ultracentrifugation.

-

-

SDS-PAGE and Western Blotting:

-

Quantify the protein concentration in the cell and viral lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for HIV-1 Gag p24 (capsid) and reverse transcriptase (p66/p51).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for the Gag-Pol precursor and the mature p24 and RT proteins.

-

Calculate the ratio of precursor to mature protein at different this compound concentrations to determine the extent of cleavage inhibition.

-

Signaling Pathways and Logical Relationships

The process of HIV-1 maturation and its inhibition by this compound can be visualized as a series of dependent events.

Conclusion

This compound's efficacy as an antiretroviral agent is fundamentally linked to its potent and specific inhibition of the HIV-1 protease. By preventing the cleavage of the Gag and Gag-Pol polyproteins, this compound effectively arrests the maturation of new viral particles, rendering them non-infectious. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for the continued study and development of protease inhibitors. Understanding the intricate details of this inhibitory mechanism is paramount for designing next-generation antiretroviral therapies that can overcome the challenges of drug resistance and improve patient outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In Vitro Antiviral Interaction of this compound with Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurogentec.com [eurogentec.com]

- 4. Rapid, simultaneous determination of this compound and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV-1 subtype influences susceptibility and response to monotherapy with the protease inhibitor this compound/ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

A deep dive into the discovery, optimization, and development of Lopinavir, a cornerstone of antiretroviral therapy.

Abstract

This technical guide provides a comprehensive overview of the discovery and development of this compound, a potent peptidomimetic inhibitor of the HIV-1 protease. Developed by Abbott Laboratories, this compound emerged from a dedicated effort to improve upon first-generation protease inhibitors, specifically Ritonavir. This document details the key milestones in its journey from a lead compound to a globally recognized antiretroviral agent. We will explore the initial screening and lead optimization strategies, delve into the intricacies of its synthesis, and present the methodologies of crucial preclinical and clinical investigations. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the scientific endeavors that led to the creation of this compound.

Discovery and Lead Optimization

The development of this compound was a strategic effort to enhance the properties of its predecessor, Ritonavir. The core focus of the lead optimization process was to improve the drug's resistance profile and reduce serum protein-binding interference.[1]

Initial Screening and Structure-Activity Relationship (SAR) Studies

The initial developmental stages of this compound involved the synthesis and evaluation of a series of analogues based on the Ritonavir scaffold.[2][3] The primary screening assay assessed the inhibitory activity of these compounds against the HIV-1 protease.

Key structural modifications and their impact on activity are summarized below:

-

P2' Position Modification : The 2,6-dimethylphenoxyacetyl group at the P-2' position of this compound was a critical modification. Structure-activity relationship (SAR) studies explored various substituted phenyl and heteroaryl groups to optimize potency.[4]

-

P1 Aromatic Rings : Substitutions on the P1 aromatic rings were found to significantly influence biological activity. Analogues with an alkyl or fluorine atom at the meta or para position of the P1 benzene ring demonstrated potent inhibitory effects.[4]

-

Hexahydrofurofuranyloxy P2 Ligand : The incorporation of a conformationally constrained hexahydrofurofuranyloxy P(2) ligand, in conjunction with a dimethylphenoxyacetate at the other end of the core diamine, yielded highly potent HIV protease inhibitors.

In Vitro Efficacy

This compound demonstrated high potency against both wild-type and mutant strains of HIV-1. Its in vitro activity was significantly higher than that of Ritonavir.

| Parameter | Value | Reference |

| IC50 (Wild-Type HIV in PBMCs) | 6.5 nM | |

| Ki (HIV-1 Protease) | 1.3 pM | |

| In Vitro Activity vs. Ritonavir | ~10-fold higher |

Table 1: In Vitro Activity of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been approached through various routes. A common method involves the condensation of (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide with (2,6-dimethylphenoxy)acetic acid.

Detailed Protocol:

-

Activation of (2,6-dimethylphenoxy)acetic acid:

-

Suspend (2,6-dimethylphenoxy)acetic acid (1.0 equivalent) in ethyl acetate.

-

Add thionyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 50-55°C and stir for 2 hours to form the acid chloride.

-

-

Condensation Reaction:

-

In a separate vessel, dissolve (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide (1.0 equivalent) in a mixture of water and ethyl acetate.

-

Add sodium bicarbonate (excess) to the solution.

-

Slowly add the previously prepared acid chloride solution to the amine solution at 20-25°C.

-

-

Work-up and Purification:

-

Stir the reaction mixture for 30 minutes.

-

Separate the organic layer and wash sequentially with 5% aqueous sodium bicarbonate solution and 10% aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of compounds against HIV-1 protease. It relies on the cleavage of a fluorogenic peptide substrate by the enzyme, leading to an increase in fluorescence.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO).

-

Reconstitute the fluorogenic HIV-1 protease substrate and the purified recombinant HIV-1 protease in the assay buffer to their respective working concentrations.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the this compound dilutions.

-

Add the HIV-1 protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the fluorometric HIV-1 protease inhibition assay.

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay evaluates the ability of a compound to inhibit HIV-1 replication in primary human cells.

Methodology:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days to activate the T-lymphocytes.

-

Culture the stimulated PBMCs in RPMI-1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and interleukin-2 (IL-2).

-

-

Infection and Treatment:

-

Infect the PHA-stimulated PBMCs with a known titer of an HIV-1 laboratory strain or a clinical isolate.

-

After infection, wash the cells to remove the free virus.

-

Resuspend the infected cells in fresh culture medium and plate them in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

-

Quantification of Viral Replication:

-

Culture the cells for 7-10 days.

-

On the day of harvest, collect the culture supernatants.

-

Measure the amount of HIV-1 p24 antigen in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of p24 production at each this compound concentration compared to the untreated virus control.

-

Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

Preclinical Development

Preclinical studies were essential to evaluate the pharmacokinetic properties and safety profile of this compound before its administration to humans.

Animal Models

-

Mice: Used for initial in vivo efficacy and toxicity screening.

-

Rats: Employed for more extensive toxicology and pharmacokinetic studies.

-

Dogs: A non-rodent species used for pharmacokinetic and bioavailability assessments, as their metabolic profile can be more predictive of humans for certain compounds.

Pharmacokinetic Studies

Pharmacokinetic studies in animal models were crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Typical Protocol for a Pharmacokinetic Study in Beagle Dogs:

-

Animal Husbandry:

-

House male beagle dogs (typically 8-12 kg) in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Provide standard canine diet and water ad libitum.

-

Acclimatize the animals for at least one week before the study.

-

-

Drug Administration:

-

Fast the dogs overnight before dosing.

-

Administer a single oral dose of the this compound formulation (e.g., in a gelatin capsule).

-

-

Blood Sampling:

-

Collect blood samples (approximately 2-3 mL) from a peripheral vein (e.g., cephalic vein) into tubes containing an anticoagulant (e.g., EDTA) at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

-

Plasma Preparation and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

-

Pharmacokinetic Parameter Calculation:

-

Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) using non-compartmental analysis.

-

| Parameter | Value (this compound/Ritonavir 400/100 mg twice daily) | Reference |

| Bioavailability (oral, alone) | ~25% | |

| Protein Binding | >98% | |

| Metabolism | Extensively hepatic via CYP3A isozymes | |

| Elimination Half-life | 6.9 ± 2.2 hours | |

| Primary Route of Elimination | Feces |

Table 2: Pharmacokinetic Properties of this compound

Toxicology Studies

Toxicology studies are conducted to identify potential adverse effects of a drug candidate.

General Protocol for a 28-Day Repeat-Dose Oral Toxicity Study in Rats:

-

Study Design:

-

Use both male and female rats (e.g., Sprague-Dawley or Wistar strain), typically 6-8 weeks old at the start of the study.

-

Include a control group (vehicle only) and at least three dose groups (low, mid, and high).

-

Administer the test substance orally (e.g., by gavage) once daily for 28 consecutive days.

-

-

Observations:

-

Conduct daily clinical observations for signs of toxicity.

-

Measure body weight and food consumption weekly.

-

Perform detailed clinical examinations at regular intervals.

-

-

Clinical Pathology:

-

At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.

-

Collect urine samples for urinalysis.

-

-

Pathology:

-

Conduct a full necropsy on all animals.

-

Weigh major organs.

-

Collect a comprehensive set of tissues for histopathological examination.

-

-

Data Analysis:

-

Analyze the data for dose-related changes in all parameters.

-

Determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Caption: A simplified workflow of the preclinical development of this compound.

Clinical Development and Co-formulation with Ritonavir

Following successful preclinical studies, this compound entered clinical trials in humans. A pivotal moment in its development was the decision to co-formulate it with a low dose of Ritonavir.

The Role of Ritonavir Boosting

This compound, when administered alone, has low oral bioavailability due to extensive first-pass metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines. Ritonavir is a potent inhibitor of CYP3A4. By co-administering a small, sub-therapeutic dose of Ritonavir with this compound, the metabolism of this compound is significantly reduced. This "boosting" effect leads to higher and more sustained plasma concentrations of this compound, thereby enhancing its antiviral efficacy and allowing for less frequent dosing. The co-formulated product was named Kaletra®.

Caption: The mechanism by which Ritonavir boosts this compound plasma levels.

Clinical Trials

Clinical trials for this compound/Ritonavir (Kaletra®) demonstrated its efficacy and safety in both treatment-naïve and treatment-experienced HIV-infected adults and children.

-

Phase I Trials: Focused on safety, tolerability, and pharmacokinetics in healthy volunteers and HIV-infected individuals.

-

Phase II Trials: Evaluated the efficacy and dose-ranging of this compound/Ritonavir in HIV-infected patients. These trials established the optimal dose of 400/100 mg twice daily.

-

Phase III Trials: Large-scale, randomized, controlled trials that compared this compound/Ritonavir to other standard-of-care antiretroviral regimens. These studies confirmed its superior and durable viral suppression and improvement in CD4+ cell counts. For instance, a notable Phase III trial showed that a this compound/Ritonavir-based regimen was more effective than a Nelfinavir-based regimen in treatment-naïve patients.

Regulatory Approval and Post-Marketing

This compound/Ritonavir (Kaletra®) was first approved by the U.S. Food and Drug Administration (FDA) in September 2000 for the treatment of HIV-1 infection in adults and children. This was followed by approval in Europe in April 2001. Over the years, new formulations, such as heat-stable tablets, were developed to improve convenience and storage requirements.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of antiretroviral therapy. Through a rational, structure-based drug design approach building upon the foundation of Ritonavir, scientists at Abbott Laboratories successfully engineered a highly potent HIV-1 protease inhibitor with an improved resistance profile. The innovative strategy of co-formulation with Ritonavir to overcome pharmacokinetic challenges set a new paradigm in HIV treatment. The rigorous preclinical and clinical development programs established this compound/Ritonavir as a cornerstone of combination antiretroviral therapy for many years, significantly impacting the management of HIV/AIDS worldwide. This technical guide has provided a detailed account of this journey, highlighting the key scientific and methodological aspects that contributed to its success.

References

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lopinavir is a potent peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2][3] Developed by Abbott Laboratories, this compound was designed to improve upon earlier protease inhibitors by offering a higher genetic barrier to resistance and improved pharmacokinetic properties.[4] It is co-formulated with a low dose of ritonavir, another protease inhibitor that acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system, thereby increasing this compound's plasma concentrations and therapeutic efficacy.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and the development of resistance. Detailed experimental protocols for key assays and structured data tables are provided to support research and drug development efforts.

Core Concepts: Peptidomimetic Protease Inhibition

HIV-1 protease is a dimeric aspartic protease that cleaves newly synthesized viral polyproteins (Gag-Pol) into mature, functional proteins and enzymes. This cleavage is an essential step in the viral maturation process, leading to the formation of infectious virions. This compound is a peptidomimetic inhibitor, meaning it is a synthetic molecule that mimics the structure of the natural peptide substrates of HIV-1 protease.

Specifically, this compound features a hydroxyethylene scaffold that mimics the transition state of the peptide bond cleavage. This structural mimicry allows this compound to bind with high affinity to the active site of the HIV-1 protease. However, unlike the natural peptide substrate, the core structure of this compound is non-hydrolyzable. By occupying the active site, this compound competitively inhibits the enzyme, preventing the cleavage of Gag-Pol polyproteins. This results in the production of immature, non-infectious viral particles, thus suppressing viral replication.

The chemical structure of this compound is (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of HIV-1 protease. This targeted action disrupts the viral life cycle at the post-integration stage.

Quantitative Data Summary

Pharmacokinetic Properties of this compound/Ritonavir

The pharmacokinetic profile of this compound is significantly enhanced by co-administration with ritonavir. The following table summarizes key pharmacokinetic parameters in adult HIV-infected patients receiving the standard oral dose of this compound/ritonavir (400 mg/100 mg) twice daily.

| Parameter | Value (Mean ± SD) | Unit | Reference(s) |

| Cmax | 9.8 ± 3.7 | µg/mL | |

| Tmax | ~4.4 | hours | |

| AUCτ | 92.6 ± 36.7 | µg•h/mL | |

| Elimination Half-life | 6.9 ± 2.2 | hours | |

| Apparent Clearance | 6-7 | L/h | |

| Volume of Distribution | ~16.9 | L | |

| Protein Binding | >98 | % |

In Vitro Antiviral Activity

The antiviral activity of this compound is typically measured as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell culture-based assays.

| Parameter | Cell Type | Virus Strain | Value (nM) | Reference(s) |

| EC50 (no human serum) | Lymphoblastic cell lines | Laboratory HIV strains | 10-27 | |

| EC50 (no human serum) | PBMC | Wild-type clinical isolates | 6.5 | |

| EC50 (50% human serum) | Lymphoblastic cell lines | Laboratory HIV strains | 65-289 | |

| EC50 (50% human serum) | MT4 cells | HIV-1IIIB | 102 | |

| IC50, free (estimated) | MT4 cells | 0.69 ng/mL (~1.1 nM) |

Clinical Efficacy in Antiretroviral-Naïve Patients

Clinical trials have demonstrated the long-term efficacy of this compound/ritonavir-based regimens in treatment-naïve HIV-1 infected patients.

| Study Duration | Endpoint | Virologic Suppression Rate | Reference(s) |

| 48 weeks | HIV RNA < 400 copies/mL | 75% (vs. 64% for nelfinavir) | |

| 96 weeks | HIV RNA < 50 copies/mL | 67% | |

| 5 years | HIV RNA < 50 copies/mL | 64% (ITT) | |

| 7 years | HIV RNA < 50 copies/mL | 59% (ITT) |

This compound Resistance-Associated Mutations

The development of resistance to this compound is a concern in patients with prior protease inhibitor experience. Several mutations in the HIV-1 protease gene are associated with reduced susceptibility.

| Mutation Position | Amino Acid Change | Associated with Resistance | Reference(s) |

| 10 | L to F/I/R/V | Yes | |

| 20 | K to M/R | Yes | |

| 24 | L to I | Yes | |

| 33 | L to F | Yes | |

| 46 | M to I/L | Yes | |

| 54 | I to L/T/V | Yes | |

| 82 | V to A/F/T | Yes | |

| 84 | I to V | Yes | |

| 90 | L to M | Yes |

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a common method for screening and characterizing inhibitors of HIV-1 protease based on the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate, add the diluted this compound solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the HIV-1 protease solution to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.

-

Calculate the rate of reaction (increase in fluorescence over time) for each well.

-

Determine the percent inhibition for each this compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Activity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro antiviral activity of this compound against HIV-1 in a cell-based assay using the reduction of MTT to formazan as an indicator of cell viability.

Materials:

-

MT-4 cells (or other susceptible T-cell line)

-

HIV-1 viral stock (e.g., HIV-1IIIB)

-

This compound

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Seed MT-4 cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound to the wells containing the cells.

-

Infect the cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI). Include uninfected control wells and infected, untreated control wells.

-

Incubate the plate for 4-5 days at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell protection for each this compound concentration relative to the uninfected and infected controls.

-

Plot the percentage of cell protection against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Pharmacokinetic Analysis of this compound in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound in plasma samples.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile and ammonium acetate buffer (e.g., 65:35 v/v)

-

This compound standard

-

Internal standard (e.g., another protease inhibitor)

-

Plasma samples

-

Acetonitrile (for protein precipitation)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol).

-

Prepare calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into drug-free plasma.

-

To a plasma sample (or calibration standard), add three volumes of acetonitrile containing the internal standard to precipitate the plasma proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample onto the HPLC system.

-

Monitor the eluent at a specific wavelength (e.g., 210 nm).

-

Identify and quantify the peaks corresponding to this compound and the internal standard based on their retention times.

-

Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the this compound concentration for the calibration standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for this compound Evaluation

Development of this compound Resistance

References

- 1. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors this compound and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Outline of trial designs for experimental therapeutics [who.int]

- 3. researchgate.net [researchgate.net]

- 4. Randomized Evaluation of COVID-19 Therapy - American College of Cardiology [acc.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir is a potent peptidometic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] It is a cornerstone of highly active antiretroviral therapy (HAART), primarily used in a co-formulation with ritonavir.[3][4] Ritonavir, also a protease inhibitor, acts as a pharmacokinetic enhancer by potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary route of this compound metabolism.[1] This inhibition leads to significantly increased plasma concentrations and a longer half-life of this compound, thereby enhancing its antiviral activity. This guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative efficacy, and the development of resistance.

Mechanism of Action

The primary target of this compound is the HIV-1 protease, a dimeric aspartic protease responsible for the cleavage of the viral Gag and Gag-Pol polyproteins. These polyproteins contain the structural proteins and essential enzymes of the virus. The cleavage of these polyproteins is a crucial step in the maturation of the virion, transforming it from a non-infectious particle into a mature, infectious virus capable of infecting other cells.

This compound is designed as a peptidomimetic molecule, containing a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease. By binding to the active site of the protease, this compound competitively inhibits the enzyme, preventing the cleavage of the Gag-Pol polyproteins. This results in the production of immature, non-infectious viral particles, thus halting the spread of the infection to new cells.

Quantitative Efficacy

The antiviral activity of this compound has been quantified through various in vitro assays. These values are crucial for understanding its potency and for guiding clinical dosing.

| Parameter | Value | Cell Type/Condition | Reference |

| EC50 | 10-27 nM (0.006-0.017 µg/mL) | Lymphoblastic cell lines (5 different HIV-1 subtype B strains) | |

| 4-11 nM (0.003-0.007 µg/mL) | Peripheral blood lymphocytes (several HIV-1 subtype B clinical isolates) | ||

| 65-289 nM (0.04-0.18 µg/mL) | In the presence of 50% human serum | ||

| IC50 (serum-free) | 0.64 to 0.77 ng/mL | MTT-MT4 assay | |

| IC50 (SARS-CoV 3CLpro) | 14.2 µM | Cell-free assay | |

| Ki (HIV-1 Protease) | 1.3 to 3.6 pM | Wild-type and mutant HIV protease | |

| Ki (HIV-2 Protease) | 0.7 nM | Kinetic inhibition assay |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; Ki: Inhibition constant.

Experimental Protocols

Protease Inhibition Assay (Kinetic Inhibition Constant - Ki Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified HIV protease.

-

Reagents and Materials: Recombinant HIV-1 or HIV-2 protease, a specific fluorogenic substrate, this compound stock solution, assay buffer.

-

Procedure:

-

A series of this compound dilutions are prepared.

-

The HIV protease is pre-incubated with each this compound dilution for a specified time.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The rate of substrate cleavage is monitored continuously by measuring the increase in fluorescence.

-